REACTION_CXSMILES
|
[PH:1](=[O:4])([OH:3])[OH:2].[NH2:5][C@H:6]([C:12]([OH:14])=[O:13])[CH2:7][CH2:8][CH2:9][CH2:10]N.CO.[CH2:17](OCC)C>O.N1C=CC=CC=1>[NH2:5][CH:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:17][P:1]([OH:3])([OH:2])=[O:4])[C:12]([OH:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
FILTRATION
|
Details
|
The phosphonic acid/lysine salt was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
A "Dowex" 50×8 column was prepared
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
WASH
|
Details
|
washed through with water
|
Type
|
ADDITION
|
Details
|
The amine acid containing fractions
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CONCENTRATION
|
Details
|
a solution of known concentration
|
Type
|
CUSTOM
|
Details
|
The first isomer to be precipitated
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)O)CCCCCP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |